molecular formula C8H6Cl3NO4 B11061315 Methyl 4,6-dihydroxy-2-(trichloromethyl)pyridine-3-carboxylate

Methyl 4,6-dihydroxy-2-(trichloromethyl)pyridine-3-carboxylate

Cat. No.: B11061315
M. Wt: 286.5 g/mol
InChI Key: FALKHKNQDAEDCW-UHFFFAOYSA-N
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Description

Methyl 4,6-dihydroxy-2-(trichloromethyl)nicotinate is a chemical compound with the molecular formula C8H6Cl3NO4 It is a derivative of nicotinic acid and features a trichloromethyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dihydroxy-2-(trichloromethyl)nicotinate typically involves the reaction of nicotinic acid derivatives with trichloromethylating agents. One common method involves the esterification of 4,6-dihydroxy-2-(trichloromethyl)nicotinic acid with methanol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dihydroxy-2-(trichloromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of methyl-substituted nicotinates.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4,6-dihydroxy-2-(trichloromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,6-dihydroxy-2-(trichloromethyl)nicotinate involves its interaction with specific molecular targets. The trichloromethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Shares the dihydroxy and methyl groups but lacks the trichloromethyl group.

    Methyl nicotinate: Similar nicotinate structure but without the dihydroxy and trichloromethyl groups.

Uniqueness

Methyl 4,6-dihydroxy-2-(trichloromethyl)nicotinate is unique due to the presence of both dihydroxy and trichloromethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .

Properties

Molecular Formula

C8H6Cl3NO4

Molecular Weight

286.5 g/mol

IUPAC Name

methyl 4-hydroxy-6-oxo-2-(trichloromethyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H6Cl3NO4/c1-16-7(15)5-3(13)2-4(14)12-6(5)8(9,10)11/h2H,1H3,(H2,12,13,14)

InChI Key

FALKHKNQDAEDCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1O)C(Cl)(Cl)Cl

Origin of Product

United States

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